molecular formula C17H17BrN2O2S2 B2457357 1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine CAS No. 887862-66-0

1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine

Cat. No.: B2457357
CAS No.: 887862-66-0
M. Wt: 425.36
InChI Key: FTUPLIZNNZFXRY-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a phenylsulfonyl group

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, a combination of hydrophobic and hydrogen bonding interactions are critical for achieving potent cellular inhibition of mTOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a bromophenyl group. This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with piperazine in the presence of a base.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the piperazine derivative with a phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Methanethione Group: The final step involves the introduction of the methanethione group. This can be achieved through a thiolation reaction where the piperazine derivative is reacted with a thiolating agent such as carbon disulfide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
  • (3-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
  • (3-Bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanethione

Uniqueness

1-(benzenesulfonyl)-4-(3-bromobenzenecarbothioyl)piperazine is unique due to the specific combination of the bromophenyl and phenylsulfonyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3-bromophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c18-15-6-4-5-14(13-15)17(23)19-9-11-20(12-10-19)24(21,22)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPLIZNNZFXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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